Cas no 86345-63-3 (N-(Dimethylamino)methylene-N'-(4-methoxyphenyl)thiourea)

N-(Dimethylamino)methylene-N'-(4-methoxyphenyl)thiourea is a thiourea derivative characterized by its dimethylamino and 4-methoxyphenyl functional groups. This compound exhibits potential utility in organic synthesis, particularly as an intermediate in the preparation of heterocyclic compounds or as a ligand in coordination chemistry. The presence of the electron-donating methoxy group enhances its reactivity in electrophilic substitution reactions, while the thiourea moiety offers chelating properties for metal ion binding. Its structural features may also contribute to applications in medicinal chemistry, where thiourea derivatives are often explored for biological activity. The compound's stability and well-defined reactivity profile make it a valuable reagent for specialized synthetic applications.
N-(Dimethylamino)methylene-N'-(4-methoxyphenyl)thiourea structure
86345-63-3 structure
Product Name:N-(Dimethylamino)methylene-N'-(4-methoxyphenyl)thiourea
CAS No:86345-63-3
MF:C11H15N3OS
MW:237.32130074501
CID:3030399
PubChem ID:9581970
Update Time:2025-10-30

N-(Dimethylamino)methylene-N'-(4-methoxyphenyl)thiourea Chemical and Physical Properties

Names and Identifiers

    • N-[(DIMETHYLAMINO)METHYLENE]-N'-(4-METHOXYPHENYL)THIOUREA
    • 12D-020
    • 3-[(1E)-(dimethylamino)methylidene]-1-(4-methoxyphenyl)thiourea
    • MFCD00139344
    • AKOS005079774
    • 86345-63-3
    • (1E)-1-(dimethylaminomethylidene)-3-(4-methoxyphenyl)thiourea
    • N-(Dimethylamino)methylene-N'-(4-methoxyphenyl)thiourea
    • Inchi: 1S/C11H15N3OS/c1-14(2)8-12-11(16)13-9-4-6-10(15-3)7-5-9/h4-8H,1-3H3,(H,13,16)/b12-8+
    • InChI Key: JZDCGMBBTHTISE-XYOKQWHBSA-N
    • SMILES: S=C(/N=C/N(C)C)NC1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 237.09358328Da
  • Monoisotopic Mass: 237.09358328Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 69Ų

N-(Dimethylamino)methylene-N'-(4-methoxyphenyl)thiourea Pricemore >>

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Additional information on N-(Dimethylamino)methylene-N'-(4-methoxyphenyl)thiourea

Introduction to N-(Dimethylamino)methylene-N'-(4-methoxyphenyl)thiourea (CAS No. 86345-63-3)

N-(Dimethylamino)methylene-N'-(4-methoxyphenyl)thiourea, a compound with the chemical formula C9H12N2O2S, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 86345-63-3, has garnered attention due to its versatile applications in the development of novel therapeutic agents and as a key intermediate in synthetic chemistry.

The structural framework of N-(Dimethylamino)methylene-N'-(4-methoxyphenyl)thiourea incorporates several pharmacophoric elements that make it a valuable scaffold for drug discovery. The presence of a N-(dimethylamino) group contributes to its basicity, which is often exploited in medicinal chemistry to enhance binding interactions with biological targets. Additionally, the methylene bridge and the thiourea moiety provide opportunities for further functionalization, allowing chemists to tailor the molecule's properties for specific biological activities.

In recent years, there has been a growing interest in thiourea derivatives due to their potential as antimicrobial, antiviral, and anticancer agents. The 4-methoxyphenyl substituent in this compound not only influences its electronic properties but also contributes to its solubility and bioavailability, making it an attractive candidate for further investigation.

Recent studies have highlighted the importance of thiourea derivatives in the development of protease inhibitors, which are crucial for treating various diseases, including HIV and cancer. The unique structural features of N-(Dimethylamino)methylene-N'-(4-methoxyphenyl)thiourea make it a promising candidate for designing molecules that can selectively inhibit specific proteases. For instance, modifications to the thiourea core have been shown to enhance binding affinity and reduce off-target effects, thereby improving therapeutic efficacy.

The synthesis of N-(Dimethylamino)methylene-N'-(4-methoxyphenyl)thiourea involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between dimethylamine derivatives and 4-methoxybenzenesulfonyl chloride, followed by nucleophilic substitution with appropriate reagents. Advanced techniques such as catalytic hydrogenation and protecting group strategies are often employed to achieve the desired product with minimal side reactions.

The compound's stability under various conditions is another critical factor that influences its utility in pharmaceutical applications. Research has demonstrated that N-(Dimethylamino)methylene-N'-(4-methoxyphenyl)thiourea exhibits good stability in aqueous solutions at physiological pH, making it suitable for formulation into drug products. Additionally, its resistance to degradation under storage conditions extends its shelf life and enhances its practicality for industrial use.

In conclusion, N-(Dimethylamino)methylene-N'-(4-methoxyphenyl)thiourea (CAS No. 86345-63-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, coupled with its synthetic accessibility and stability, make it an invaluable asset for chemists and biologists working on next-generation therapeutics. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing complex diseases and improving patient outcomes.

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